Triethyl isocitrate
Overview
Description
Triethyl isocitrate is a chemical compound with the molecular formula C12H20O7. It is a colorless, odorless liquid that is used in various applications, including as a food additive, emulsifier, and solvent. It is also utilized in pharmaceutical coatings and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethyl isocitrate can be synthesized through the esterification of citric acid with ethanol. The process involves mixing citric acid with anhydrous ethanol and heating the mixture while stirring. The reaction is typically carried out at temperatures below 85°C. After the esterification, the solution is neutralized with sodium hydroxide, washed with ion-free water, and filtered to obtain the final product .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process does not require a catalyst, making it energy-efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Triethyl isocitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Triethyl isocitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical techniques.
Biology: Its structural similarity to citric acid makes it useful in studying metabolic pathways.
Medicine: It is used in pharmaceutical formulations, particularly in coatings for tablets and capsules.
Industry: It serves as a plasticizer in the production of flexible plastics and as an emulsifier in food products
Mechanism of Action
The mechanism of action of triethyl isocitrate involves its interaction with various molecular targets and pathways. In biological systems, it can mimic the behavior of citric acid, participating in metabolic pathways such as the citric acid cycle. This interaction can influence cellular processes and energy production .
Comparison with Similar Compounds
Triethyl citrate: Similar in structure and used in similar applications, but with different physical properties.
Citric acid: A naturally occurring compound with a similar structure but different functional groups.
Isocitric acid: Another isomer of citric acid with distinct properties and uses.
Uniqueness: Triethyl isocitrate is unique due to its specific ester structure, which imparts different physical and chemical properties compared to its analogs. Its ability to act as a plasticizer and emulsifier makes it valuable in various industrial applications .
Properties
IUPAC Name |
triethyl 1-hydroxypropane-1,2,3-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O7/c1-4-17-9(13)7-8(11(15)18-5-2)10(14)12(16)19-6-3/h8,10,14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSUGKVPVMLOQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C(=O)OCC)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16496-37-0 | |
Record name | Triethyl isocitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016496370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIETHYL ISOCITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U1FQ685F6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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